N5-Substitution Drives Up to 7-Fold Potency Gain in Leukemia Cells Versus Unsubstituted Pyrrolo[3,2-d]pyrimidine Scaffold
In a focused SAR study of N5-substituted pyrrolo[3,2-d]pyrimidines, introduction of substituents at the N5 position of the pyrrole ring reduced the EC₅₀ against CCRF-CEM leukemia cells by up to 7-fold compared to the unsubstituted parent scaffold, indicating that N5 functionalization is a critical vector for enhancing antiproliferative activity [1]. While the exact magnitude for the (2-methoxyethyl) substituent itself was not individually reported in this dataset, the study firmly establishes that N5 substitution—as present in CAS 919278-16-3—is a pharmacologically relevant structural feature capable of producing substantial potency improvements, providing a mechanistic rationale for selecting N5-substituted intermediates over the simpler 5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6) [1].
| Evidence Dimension | Antiproliferative potency (EC₅₀ vs. CCRF-CEM leukemia cells) |
|---|---|
| Target Compound Data | Contains N5-(2-methoxyethyl) substituent; exact EC₅₀ not individually reported in this specific dataset. |
| Comparator Or Baseline | Unsubstituted N5-H pyrrolo[3,2-d]pyrimidine scaffold. |
| Quantified Difference | Up to 7-fold EC₅₀ reduction upon N5 substitution (class-level observation). |
| Conditions | NCI-60 Human Tumor Cell Line panel; CCRF-CEM leukemia cell line; COMPARE algorithm analysis. |
Why This Matters
Demonstrates that the N5 substituent present in CAS 919278-16-3 is pharmacologically non-redundant; selecting an N5-unsubstituted analog forfeits the documented potency-enhancing potential of this vector, directly impacting lead compound quality during SAR campaigns [1].
- [1] Cawrse, B.M. et al. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules 2019, 24(14), 2656. View Source
